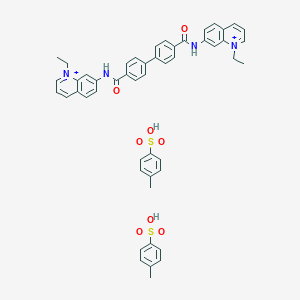
Azetidin-3-one Hydrochloride
Descripción general
Descripción
Azetidin-3-one hydrochloride is a derivative of azetidin-3-one, which is a type of beta-lactam compound. Beta-lactams like azetidin-2-ones are recognized for their utility as building blocks in the synthesis of a variety of organic molecules, including antibiotics, due to the strain energy associated with their four-membered cyclic lactam skeleton . The azetidin-3-one structure is particularly important as an intermediate in the synthesis of various biologically active compounds10.
Synthesis Analysis
The synthesis of azetidin-3-one derivatives has been explored through various methods. One approach involves the use of (S)-α-amino acids to prepare azetidin-3-ones, which can then react with nucleophiles to yield amino-alcohol and amino-acid derivatives . Another method describes the optimized synthesis of 1-benzylazetidin-3-ol, which is an industrially important intermediate for the production of azetidin-3-ol hydrochloride10. Additionally, a novel one-step diastereo- and enantioselective formation of trans-azetidinones has been developed, which is crucial for the synthesis of cholesterol absorption inhibitors .
Molecular Structure Analysis
The molecular structure of azetidin-3-one hydrochloride is characterized by the presence of a strained beta-lactam ring. This strain is a key feature that allows for selective bond cleavage and transformation into a variety of synthetic target molecules . The stereochemistry of azetidin-3-ones is also significant, as demonstrated by the synthesis of trans-azetidinones with high enantio- and diastereoselectivity .
Chemical Reactions Analysis
Azetidin-3-ones undergo various chemical reactions, often involving nucleophilic attack due to the electrophilic nature of the beta-lactam carbonyl. For instance, azetidin-3-ones derived from amino acids can react with hydrides, Grignard reagents, and other nucleophiles to form new compounds with high diastereoselectivities . The reactivity of azetidin-3-ones is a pivotal aspect of their utility in synthesizing complex molecules with biological significance.
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidin-3-one hydrochloride and its derivatives are influenced by the beta-lactam ring and the substituents attached to it. For example, the introduction of a trifluoromethyl group can lead to the formation of CF3-containing aminopropanes and other heterocyclic compounds . The physical properties such as solubility, melting point, and stability are determined by the specific substituents and the overall molecular structure of the azetidin-3-one derivatives.
Aplicaciones Científicas De Investigación
Synthesis Process Optimization : An optimized process for synthesizing 1-benzylazetidin-3-ol, an intermediate for Azetidin-3-ol Hydrochloride, was developed, emphasizing economic production and efficiency (Reddy et al., 2011).
Building Blocks for Organic Compounds : Azetidin-3-one derivatives have been utilized as precursors for constructing various compounds such as aminopropanes and 1,3-oxazinan-2-ones (Hang Dao Thi et al., 2018).
Gold-Catalyzed Synthesis : Azetidin-3-ones, known for their importance in organic synthesis and pharmaceutical chemistry, can be effectively prepared using gold-catalyzed alkyne intermolecular oxidation (Ping Tan & J. Xiang, 2013).
Antitumor Agents : Certain Azetidin-3-one derivatives display potent antiproliferative properties, making them potential antitumor agents targeting tubulin (Thomas F. Greene et al., 2016).
Antimicrobial Activities : Novel Azetidin-2-one compounds have been synthesized and evaluated for their effectiveness against various bacteria, displaying promising antimicrobial properties (B. Saeed et al., 2020).
Synthesis of Azetidines and Azetin-2-ones : Azetidines and Azetidin-2-ones, stable azaheterocycles, are precursors for synthesizing a variety of heterocyclic compounds, including β-lactams, used in antibacterials, enzyme inhibitors, anticancer agents, and more (G. S. Singh et al., 2008).
Antitubercular Activities : Azetidin-2-one derivatives have been explored for their antitubercular properties, indicating their potential in developing new antimicrobial and antitubercular compounds (K. Ilango & S. Arunkumar, 2011).
Cancer Research : Novel 3-chloro-β-lactams and 3,3-dichloro-β-lactams (2-azetidinones) have shown potent activity against breast cancer cells and are potential tubulin polymerisation inhibitors (Azizah M Malebari et al., 2021).
Drug Discovery : Azetidin-3-one derivatives have been used in the drug discovery industry, for example, in EGFR inhibitors and antimalarial drugs (M. Duncton et al., 2009).
Anticonvulsant Activity : Some Azetidin-3-one derivatives have been studied for their potential anticonvulsant activity (G. Singh et al., 1994).
Antifilarial Agents : Certain Azetidin-3-one derivatives have been evaluated for their anti-filarial properties, indicating potential use in treating parasitic infections (S. Chhajed et al., 2010).
Elastase Inhibitors : Some 1-alkoxycarbonyl-3-bromoazetidin-2-ones have been explored as potential elastase inhibitors (C. Beauve et al., 1999).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
azetidin-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO.ClH/c5-3-1-4-2-3;/h4H,1-2H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBXEQYQSIJAJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60436588 | |
| Record name | Azetidin-3-one Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-3-one Hydrochloride | |
CAS RN |
17557-84-5 | |
| Record name | Azetidin-3-one Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | azetidin-3-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,8-Diazaspiro[5.5]undecane](/img/structure/B92350.png)







![12-Hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4,8-tricarboxylic acid](/img/structure/B92360.png)


![4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulphonic acid](/img/structure/B92371.png)

